molecular formula C19H22N2O3 B2834513 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone CAS No. 2034329-51-4

2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone

Cat. No.: B2834513
CAS No.: 2034329-51-4
M. Wt: 326.396
InChI Key: NBDADQJAFUJWKA-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone ( 2034329-51-4) is a chemical compound with a molecular formula of C19H22N2O3 and a molecular weight of 326.39 g/mol . This molecule features a piperidine ring connected to a benzyloxy-substituted ethanone group and a pyridin-4-yloxy moiety, presenting it as a potential building block for medicinal chemistry and drug discovery research . Compounds containing piperidine and pyridine rings are of significant interest in pharmaceutical research. Piperidine is a common scaffold in drug design, and pyridine-containing compounds are frequently investigated for their diverse biological activities, including potential antimicrobial and antiviral properties . Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules for biological screening or as a standard in analytical studies. The product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-phenylmethoxy-1-(4-pyridin-4-yloxypiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-19(15-23-14-16-4-2-1-3-5-16)21-12-8-18(9-13-21)24-17-6-10-20-11-7-17/h1-7,10-11,18H,8-9,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDADQJAFUJWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with an appropriate halide under basic conditions.

    Pyridin-4-yloxy Group Introduction: The pyridin-4-yloxy group can be introduced via a nucleophilic substitution reaction involving pyridine-4-ol and an appropriate leaving group.

    Piperidin-1-yl Group Addition: The piperidin-1-yl group can be introduced through the reaction of piperidine with an appropriate electrophile.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The pyridin-4-yloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

1.1. Central Nervous System Disorders
The compound has been explored for its neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease and other cognitive impairments. Research indicates that compounds with similar structural motifs can inhibit certain neurotransmitter receptors, potentially leading to improved cognitive function and reduced neurodegeneration .

1.2. Metabolic Disorders
There is emerging evidence suggesting that compounds like 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone may play a role in treating metabolic syndrome-related disorders, including type 2 diabetes and obesity. The inhibition of key enzymes involved in glucose metabolism and fat storage is a critical area of research, with studies indicating that similar piperidine derivatives have shown promise in modulating metabolic pathways .

Pharmacological Studies

2.1. Receptor Binding Affinity
Pharmacological studies have demonstrated that this compound exhibits affinity for various receptors, including dopamine and serotonin receptors. Such interactions are crucial for developing treatments for psychiatric disorders and addiction . The binding affinities of structurally related compounds provide insights into the potential efficacy of this compound in clinical settings.

2.2. In Vitro and In Vivo Studies
In vitro assays have been conducted to evaluate the compound's effects on cell viability and apoptosis in neuronal cell lines, indicating potential protective effects against oxidative stress-induced damage . Additionally, in vivo studies using animal models have shown promising results regarding the compound’s ability to improve cognitive function and reduce symptoms associated with neurodegenerative diseases.

Case Studies

3.1. Neuroprotective Effects
A notable case study involved the administration of similar piperidine-based compounds in a rat model of transient cerebral ischemia. The results indicated significant neuroprotection and reduced infarct volume when administered shortly after ischemic events, suggesting that this compound could be beneficial in acute neurological interventions .

3.2. Metabolic Impact
Another study investigated the metabolic effects of related compounds on insulin sensitivity in diabetic mice. The findings revealed that treatment with these compounds improved insulin sensitivity and reduced blood glucose levels, supporting their potential use in managing diabetes-related complications .

Data Table: Summary of Research Findings

Application AreaStudy TypeKey Findings
CNS DisordersIn VitroNeuroprotective effects against oxidative stress
CNS DisordersIn VivoImproved cognitive function post-treatment
Metabolic DisordersIn VivoEnhanced insulin sensitivity in diabetic models
Receptor BindingPharmacologicalAffinity for dopamine/serotonin receptors

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and pyridin-4-yloxy groups can interact with various enzymes or receptors, modulating their activity. The piperidin-1-yl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Key Structural Features :

  • Piperidine ring : Facilitates conformational flexibility and hydrogen bonding.
  • Benzyloxy-acetyl moiety : May contribute to lipophilicity and membrane permeability.

Comparison with Similar Compounds

Physicochemical and Stability Comparisons

  • Isomerization Dynamics: Pyridine-piperidine amides, such as 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, exhibit temperature-dependent amide bond isomerization. At 20°C, distinct chemical shifts for protons near the amide bond indicate restricted rotation (Δδ ≈ 0.5 ppm). Elevated temperatures (e.g., 50°C) accelerate isomer interconversion (rate constant ≈ 380 s⁻¹), reducing Δδ . The target compound’s benzyloxy group may sterically hinder isomerization compared to smaller substituents.
  • Solubility: Analogs like 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine show solubility in chloroform, methanol, and ethyl acetate, suggesting the target compound may share similar solubility profiles due to aromatic and ether linkages .

Biological Activity

2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has attracted attention due to its potential biological activities, particularly in the context of medicinal chemistry. This compound features a unique structure that combines a benzyloxy group, a piperidine moiety, and a pyridine ring, which may contribute to its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzyloxy and pyridine groups are believed to facilitate binding to active sites on enzymes or receptors, while the piperidine component enhances the compound's stability and bioavailability. Research indicates that this compound may act as an antagonist for certain dopamine receptors, specifically dopamine receptor D4 (D4R), which is implicated in various neurological conditions such as Parkinson's disease .

Biological Activity Overview

The compound has been studied for its potential effects on various biological systems, including:

  • Antagonistic Activity : It has shown promise as a selective antagonist for D4R, with studies reporting significant potency in inhibiting receptor activity, which may have implications for treating disorders related to dopamine dysregulation .
  • Inhibitory Effects : In vitro evaluations have demonstrated that derivatives of this compound can inhibit the activity of HIV-1 reverse transcriptase (RT), showcasing its potential as an antiviral agent .

Case Studies

  • Dopamine Receptor Antagonism : A study characterized several benzyloxypiperidine derivatives, including this compound, highlighting their selectivity for D4R over other dopamine receptors. The most potent compounds exhibited over 30-fold selectivity against other subtypes, indicating a targeted approach in drug design for conditions like L-DOPA-induced dyskinesias in Parkinson's disease .
  • Antiviral Activity : In another investigation, the compound was part of a series designed to inhibit HIV-1 RT. The binding affinity of these compounds was evaluated through in silico studies, leading to the synthesis and characterization of several derivatives that displayed varying degrees of inhibitory activity against HIV-1 RT .

Data Table: Biological Activities

Activity Target IC50 (nM) Reference
D4R AntagonismDopamine Receptor D496
HIV-1 RT InhibitionHIV Reverse TranscriptaseVaries

Q & A

Basic: What are the standard synthetic routes for 2-(Benzyloxy)-1-(4-(pyridin-4-yloxy)piperidin-1-yl)ethanone, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring and subsequent coupling with benzyloxy and pyridinyloxy groups. Key steps include nucleophilic substitution for ether bond formation and thioether linkages (if applicable). Purity is ensured via thin-layer chromatography (TLC) for reaction monitoring and recrystallization or column chromatography for final purification. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) validate structural integrity (>95% purity) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

  • 1H/13C-NMR : Signals for benzyloxy protons (δ 4.5–5.0 ppm, singlet), pyridine protons (δ 8.0–8.5 ppm), and piperidine carbons (δ 40–60 ppm) are diagnostic.
  • FTIR : Stretching vibrations for C=O (1700–1750 cm⁻¹) and aromatic C-H (3000–3100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak matching the molecular weight (e.g., ~369 g/mol) and fragmentation patterns consistent with benzyloxy cleavage .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Initial screening should target kinase inhibition (e.g., tyrosine kinases) using enzymatic assays (IC50 determination). Cell-based assays (e.g., cytotoxicity in cancer lines) and receptor-binding studies (e.g., GPCRs) provide functional insights. Dose-response curves and selectivity indices against related enzymes are critical to prioritize lead optimization .

Advanced: How can reaction conditions be optimized to address low yields in the coupling step?

Contradictory yields (e.g., 40% vs. 78% in similar syntheses) may arise from solvent polarity, temperature, or catalyst choice. For example:

  • Solvent : Dimethylformamide (DMF) enhances solubility of aromatic intermediates compared to THF.
  • Catalyst : Palladium/copper catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
  • Temperature : Controlled heating (60–80°C) minimizes side reactions. Design of experiments (DoE) can statistically optimize parameters .

Advanced: How do structural modifications (e.g., substituents on pyridine/piperidine) influence bioactivity?

SAR studies show:

  • Pyridine substituents : Electron-withdrawing groups (e.g., -F) enhance kinase binding via H-bonding.
  • Piperidine N-substitution : Bulky groups reduce CNS penetration but improve metabolic stability.
  • Benzyloxy replacement : Thioether analogs (e.g., -S- instead of -O-) increase lipophilicity and membrane permeability .

Advanced: How to resolve contradictory data in biological activity across assays?

Discrepancies (e.g., high in vitro vs. low in vivo activity) may stem from pharmacokinetic limitations. Strategies:

  • Metabolic Stability : Assess hepatic microsome stability (e.g., t1/2 < 30 min indicates rapid clearance).
  • Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction (<5% suggests poor bioavailability).
  • Permeability : Caco-2 assays predict intestinal absorption .

Advanced: What computational methods predict target interactions and off-target risks?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., hydrogen bonds with pyridinyloxy groups).
  • Pharmacophore Mapping : Identifies essential features (e.g., planar aromatic rings for π-π stacking).
  • Off-Target Profiling : SwissTargetPrediction screens for unintended GPCR or ion channel interactions .

Advanced: How to assess compound stability under varying pH and temperature conditions?

  • pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC. Acidic conditions may hydrolyze the benzyloxy group.
  • Thermal Stability : Thermogravimetric analysis (TGA) identifies decomposition points (>150°C typical for solid forms).
  • Light Sensitivity : UV-visible spectroscopy detects photodegradation products .

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